molecular formula C14H17N3OS B6354585 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422274-45-1

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B6354585
CAS RN: 422274-45-1
M. Wt: 275.37 g/mol
InChI Key: LGYHMJQLCDFVDQ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as PTQ, is a novel quinazolinone derivative that has been the subject of extensive research in recent years. PTQ is a thioxo-substituted quinazolinone, which is a heterocyclic compound with a 5-membered ring containing three nitrogen atoms and two sulfur atoms. PTQ has been studied for its potential to be used in a variety of applications, including as an anti-cancer and anti-inflammatory agent, as a neuroprotective agent, and as a potential therapeutic agent for neurodegenerative diseases. This review will discuss the synthesis method of PTQ, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

One significant application of 3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives is in the field of medicine, particularly for their antimicrobial and anticonvulsant properties. Research shows that certain derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Additionally, some derivatives have demonstrated potent anticonvulsant activity, making them of interest in the treatment of conditions like epilepsy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Catalysis

The compound has also been studied extensively in the context of synthetic chemistry. Researchers have developed various methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, including eco-friendly and one-pot synthesis techniques. These methods often utilize novel catalysts and aim to improve the efficiency and environmental friendliness of the synthesis process (Ghorbani‐Choghamarani & Zamani, 2012).

Neurodegenerative Disease Treatment

The compound's derivatives have been investigated for their potential in treating neurodegenerative diseases. Certain derivatives containing N-(pyridin-3-ylmethyl)-2-aminothiazolines have shown inhibitory activity against enzymes linked to neurodegenerative disorders, along with antioxidant properties. This suggests their potential as multifunctional agents in the treatment of diseases like Alzheimer's (Makhaeva et al., 2017).

Insecticidal Activity

Interestingly, some derivatives of this compound have been found to possess significant insecticidal activity. This opens up possibilities for its use in agricultural applications, particularly in pest control (Cong, Jiang, & Cheng, 2021).

Fluorescence Sensing

Another intriguing application is in the development of fluorescence sensors, particularly for metal ions. For instance, a derivative was used as a "turn-off" fluorescence sensor for the selective detection of Cu2+ ions, demonstrating potential for environmental monitoring and analytical chemistry (Borase, Thale, & Shankarling, 2016).

properties

IUPAC Name

3-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHMJQLCDFVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
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3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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